molecular formula C7H8ClF4NO3 B3820249 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid

4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid

Cat. No.: B3820249
M. Wt: 265.59 g/mol
InChI Key: NZZDVCXCNADEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid is a synthetic organic compound characterized by the presence of a butanoic acid moiety linked to a 2-chloro-2,3,3,3-tetrafluoropropanoyl group via an amide bond

Properties

IUPAC Name

4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF4NO3/c8-6(9,7(10,11)12)5(16)13-3-1-2-4(14)15/h1-3H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZDVCXCNADEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CNC(=O)C(C(F)(F)F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride and butanoic acid in the presence of a base such as triethylamine or pyridine to form the corresponding amide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The chloro group in the 2-chloro-2,3,3,3-tetrafluoropropanoyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid involves its interaction with molecular targets through its functional groups. The amide bond and the chloro and fluorine substituents play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

  • 4-[(2-bromo-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid
  • 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]pentanoic acid

Comparison:

  • 4-[(2-bromo-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and interactions.
  • 4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]pentanoic acid: Similar structure but with an additional carbon in the butanoic acid moiety, potentially altering its physical and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[(2-chloro-2,3,3,3-tetrafluoropropanoyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.